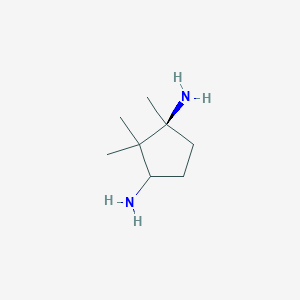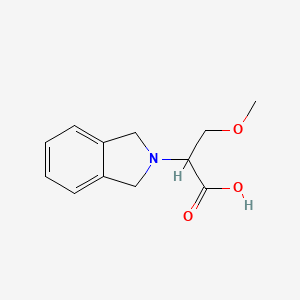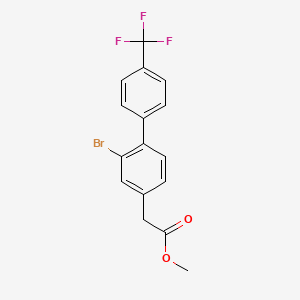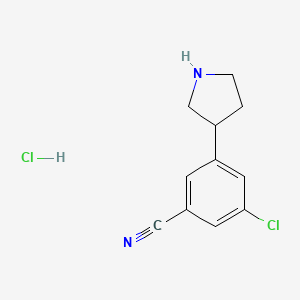
3-Chloro-5-pyrrolidin-3-ylbenzonitrile;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-5-pyrrolidin-3-ylbenzonitrile;hydrochloride is a chemical compound with the molecular formula C11H12Cl2N2. This compound is notable for its unique structure, which includes a chloro-substituted benzene ring and a pyrrolidine ring. It is often used in various scientific research applications due to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-pyrrolidin-3-ylbenzonitrile;hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Nitrile Group Introduction: The nitrile group can be introduced via a nucleophilic substitution reaction, often using cyanide salts.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
3-Chloro-5-pyrrolidin-3-ylbenzonitrile;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学研究应用
3-Chloro-5-pyrrolidin-3-ylbenzonitrile;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and intermediates.
作用机制
The mechanism of action of 3-Chloro-5-pyrrolidin-3-ylbenzonitrile;hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various receptors and enzymes, modulating their activity. The chloro and nitrile groups may also play a role in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical syntheses.
3-Chloropyridine: A chloro-substituted pyridine with similar reactivity.
Benzonitrile: A nitrile-substituted benzene used as a precursor in organic synthesis.
Uniqueness
3-Chloro-5-pyrrolidin-3-ylbenzonitrile;hydrochloride is unique due to the combination of its structural features, which confer specific chemical and biological properties
属性
分子式 |
C11H12Cl2N2 |
|---|---|
分子量 |
243.13 g/mol |
IUPAC 名称 |
3-chloro-5-pyrrolidin-3-ylbenzonitrile;hydrochloride |
InChI |
InChI=1S/C11H11ClN2.ClH/c12-11-4-8(6-13)3-10(5-11)9-1-2-14-7-9;/h3-5,9,14H,1-2,7H2;1H |
InChI 键 |
VGOQCTXQRKJEHC-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC1C2=CC(=CC(=C2)C#N)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


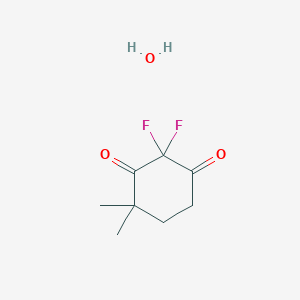
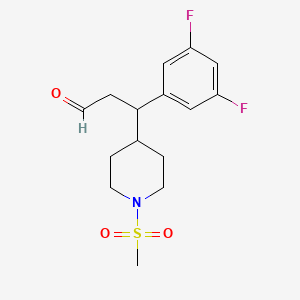
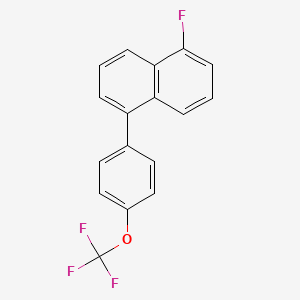
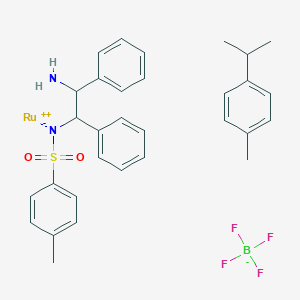
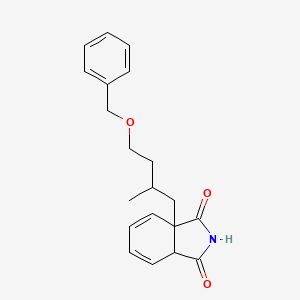

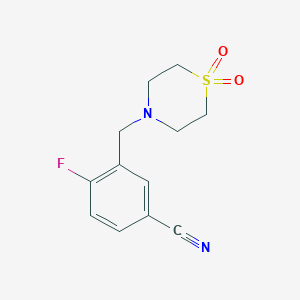
![[(1S,3R,21R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B14790363.png)
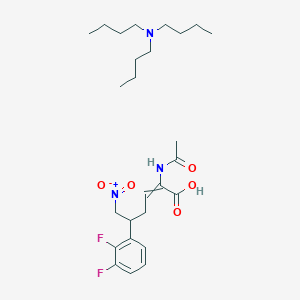
![5,5-diphenyl-4-propan-2-yl-3-[(3S)-4,4,4-trifluoro-3-hydroxy-2,3-dimethylbutanoyl]-1,3-oxazolidin-2-one](/img/structure/B14790370.png)
![[2-[(10R,13S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14790371.png)
